1-(Azidomethyl)-2-methylbenzene

Catalog No.
S1548465
CAS No.
126799-83-5
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-methylbenzene

CAS Number

126799-83-5

Product Name

1-(Azidomethyl)-2-methylbenzene

IUPAC Name

1-(azidomethyl)-2-methylbenzene

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3

InChI Key

TWZXVFYNRLIXRY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN=[N+]=[N-]

Canonical SMILES

CC1=CC=CC=C1CN=[N+]=[N-]

Catalytic Applications

Corrosion Inhibition

Metal-Organic Frameworks

    Scientific Field: Material Science

    Summary of the Application: This compound is used in the synthesis of new metal-organic frameworks (MOFs).

    Methods of Application: An azidomethyl-appended benzene dicarboxylic acid (H2bdc-CH2N3) was synthesized and introduced into both IRMOF-1 (IRMOF-1-CH2N3) and UiO-66 (UiO-66-CH2N3) structure types.

    Results or Outcomes: The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines.

Cross-Linkers in Material Sciences

Ligand in Energetic Coordination Compounds

1-(Azidomethyl)-2-methylbenzene, also known as o-azidomethyl toluene, is an organic compound with the molecular formula C8H9N3C_8H_9N_3 and a molecular weight of approximately 147.18 g/mol. The compound features an azide functional group (-N₃) attached to a benzene ring that also contains a methyl group at the ortho position. Its structure can be represented as follows:

Structure C6H4(N3)CH3\text{Structure }\text{C}_6\text{H}_4(\text{N}_3)\text{CH}_3

This compound is notable for its potential applications in organic synthesis, particularly in the field of click chemistry due to the reactivity of the azide group.

, primarily involving its azide group. Key reactions include:

  • Click Chemistry: The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, which are valuable intermediates in pharmaceuticals and materials science.
  • Reduction Reactions: Azides can be reduced to amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The azide group can also be replaced by nucleophiles in suitable conditions, allowing for further functionalization of the aromatic ring.

Research indicates that compounds containing azide groups may exhibit biological activities, including antimicrobial properties. The azide moiety allows for modifications that enhance biological interactions. For example, studies have shown that derivatives of azidomethyl compounds can affect cell adhesion and antimicrobial activity when incorporated into polymeric materials like chitosan .

The synthesis of 1-(azidomethyl)-2-methylbenzene typically involves the following methods:

  • From Benzyl Halides: A common approach is to react 2-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This method allows for efficient conversion of the halide to the corresponding azide:
    2 Methylbenzyl bromide+NaN31 Azidomethyl 2 methylbenzene\text{2 Methylbenzyl bromide}+\text{NaN}_3\rightarrow \text{1 Azidomethyl 2 methylbenzene}
  • Via Azide-Alkyne Cycloaddition: The compound can also be synthesized through click chemistry, where an alkyne is reacted with an azide derivative under copper(I) catalysis.

1-(Azidomethyl)-2-methylbenzene has several applications, particularly in:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex molecules through click chemistry.
  • Material Science: Used in the development of functionalized polymers and coatings due to its reactive azide group.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to form diverse chemical structures through modification.

Several compounds share structural similarities with 1-(azidomethyl)-2-methylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Azidomethyl)-4-methylbenzeneC8H9N3Azide at para position
Benzyl azideC7H7N3Simple azide structure without methyl group
1-Azido-2-naphthylmethaneC11H9N3Naphthalene structure enhances stability
1-Azido-3-methylbenzeneC8H9N3Azide at meta position

Uniqueness

1-(Azidomethyl)-2-methylbenzene's uniqueness lies in its ortho-substituted structure, which influences its reactivity and potential interactions compared to other azides. The steric effects introduced by the methyl group adjacent to the azide may lead to distinct chemical behaviors and biological activities not observed in para or meta substituted analogs.

This compound's distinct properties make it a valuable candidate for further research in organic synthesis and material science applications.

XLogP3

3.2

Dates

Modify: 2023-08-15

Explore Compound Types